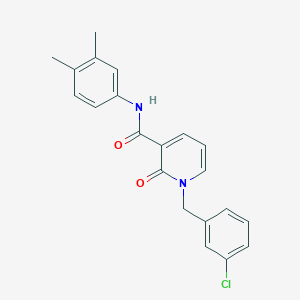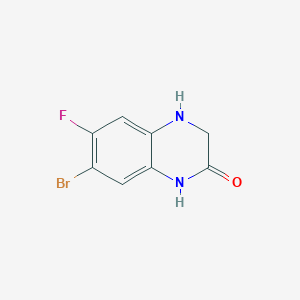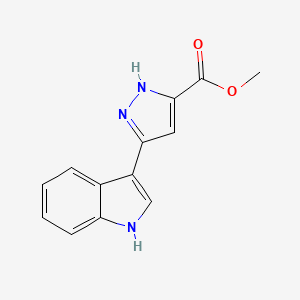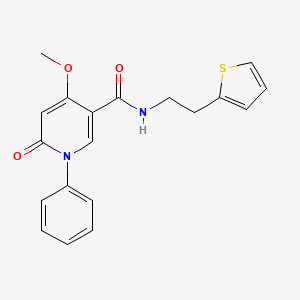
1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse range of biological activities. The structure of this compound suggests that it may have interesting physicochemical properties and potential interactions due to the presence of the chlorobenzyl and dimethylphenyl groups.
Synthesis Analysis
The synthesis of related N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes. This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials, such as a 3,4-dimethylphenylamine and a 3-chlorobenzyl-substituted pyridinecarbonyl chloride .
Molecular Structure Analysis
The molecular structure of chlorophenylpyridinecarboxamides has been characterized by single crystal structures, revealing that these compounds can exhibit various intermolecular and intramolecular interactions, including hydrogen bonding. The presence of a chlorobenzyl group in the compound of interest may influence its molecular planarity and interaction landscape, similar to the NoxCl triad described in the literature .
Chemical Reactions Analysis
While specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of pyridinecarboxamides can involve interactions with nucleophiles and electrophiles at the pyridine ring and the amide functionality. The chlorobenzyl group may also participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting temperatures, have been correlated with lattice energy and molecular symmetry. The presence of chlorine in the structure can significantly affect these properties, as seen in the analysis of chlorine-containing compounds on the Cambridge Structural Database (CSD). The compound's melting point could potentially be predicted using a linear regression of these variables . The chemical properties, such as solubility and reactivity, would be influenced by the compound's electronic properties and the nature of its substituents.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been utilized in synthesizing novel pyrido and pyrimidine derivatives, showcasing its versatility in creating fused systems with potential biological activities (Bakhite, Yamada & Al‐Sehemi, 2005).
- It serves as a precursor in the synthesis of various carboxamide derivatives, enabling the exploration of their structural and chemical properties (Medvedeva et al., 2009).
- X-ray diffraction has been utilized to elucidate the molecular and crystal structures of its derivatives, providing insights into their conformational dynamics and potential applications (Feklicheva et al., 2019).
Spectroscopy and Photophysics
- Spectroscopic studies on dihydronicotinamides reveal the conformation, absorption, and fluorescence properties of its derivatives, contributing to our understanding of its photophysical behavior and potential applications in light-emitting devices (Fischer et al., 1988).
Biological Applications
- The compound has been used in diversity-oriented synthesis approaches to create a library of derivatives with potential biological activities, showcasing its role in facilitating the discovery of new bioactive molecules (Baškovč et al., 2012).
- Its derivatives have been synthesized and evaluated as antimicrobial and antifungal agents, highlighting its potential in developing new therapeutics (El-Sehrawi et al., 2015).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-8-9-18(11-15(14)2)23-20(25)19-7-4-10-24(21(19)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSHOGAWSUOZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)


![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)

![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)
![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2526629.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)


![4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2526635.png)
![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)